molecular formula C9H9N3O B050572 4-((1H-1,2,4-Triazol-1-yl)methyl)phenol CAS No. 119192-11-9

4-((1H-1,2,4-Triazol-1-yl)methyl)phenol

Cat. No. B050572
M. Wt: 175.19 g/mol
InChI Key: DHGHMNOUPYIXRU-UHFFFAOYSA-N
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Description

4-((1H-1,2,4-Triazol-1-yl)methyl)phenol is a compound that has been studied for its potential applications in various fields. It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms .


Synthesis Analysis

The synthesis of 4-((1H-1,2,4-Triazol-1-yl)methyl)phenol and its derivatives has been reported in the literature. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of 4-((1H-1,2,4-Triazol-1-yl)methyl)phenol can be determined using various spectroscopic techniques. For example, NMR and MS analysis have been used to establish the structures of related compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-((1H-1,2,4-Triazol-1-yl)methyl)phenol can be determined using various techniques. For instance, the melting point of a related compound was found to be 200–202 °C .

Future Directions

The future directions for research on 4-((1H-1,2,4-Triazol-1-yl)methyl)phenol could include further exploration of its potential applications, such as its use as an anticancer agent . Additionally, further studies could investigate its mechanism of action and optimize its synthesis process.

properties

IUPAC Name

4-(1,2,4-triazol-1-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-9-3-1-8(2-4-9)5-12-7-10-6-11-12/h1-4,6-7,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGHMNOUPYIXRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437883
Record name 4-[(1H-1,2,4-Triazol-1-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1H-1,2,4-Triazol-1-yl)methyl)phenol

CAS RN

119192-11-9
Record name 4-(1H-1,2,4-Triazol-1-ylmethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119192-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(1H-1,2,4-Triazol-1-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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